molecular formula C20H21N5O4 B2553745 ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-18-0

ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2553745
CAS No.: 887468-18-0
M. Wt: 395.419
InChI Key: ASFWFCWHLFQKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a novel organic compound with a complex molecular structure, known for its significant potential in various scientific fields. This compound is characterized by its imidazo[2,1-f]purine core structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves a multi-step process:

  • Starting Material: The synthesis begins with readily available precursors such as 1,7-dimethylxanthine and benzyl bromide.

  • Formation of Intermediate: The first step often involves alkylation of 1,7-dimethylxanthine with benzyl bromide to form an intermediate compound.

  • Cyclization Reaction: The intermediate undergoes a cyclization reaction to form the imidazo[2,1-f]purine core.

  • Esterification: The final step involves esterification of the core structure with ethyl acetate, yielding the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency. Solvents and reagents are carefully selected to ensure a sustainable and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

  • Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can convert the compound into alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out, where the ester group can be replaced with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in alkaline medium.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction yields alcohols, and substitution results in new ester derivatives.

Scientific Research Applications

Ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has diverse applications:

  • Chemistry: It is used as a building block for synthesizing more complex organic molecules.

  • Biology: Researchers utilize this compound to study enzyme interactions and biochemical pathways due to its unique structure.

  • Medicine: Investigations into its potential as an anti-inflammatory or anticancer agent are ongoing, given its promising pharmacological profile.

  • Industry: The compound’s stability and reactivity make it a candidate for materials science and nanotechnology applications.

Mechanism of Action

The mechanism by which ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects is through interaction with specific molecular targets. The compound's imidazo[2,1-f]purine core allows it to bind to enzymes and receptors, altering their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

When compared to other compounds with similar imidazo[2,1-f]purine structures, ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique ester group, which imparts distinct reactivity and biological properties.

Similar Compounds

  • 1,7-Dimethylxanthine: Lacks the benzyl group and ester functionality.

  • Benzylxanthine Derivatives: Similar structure but with different substituents.

  • Other Imidazo[2,1-f]purine Compounds: Varying ester groups or substitutions on the purine ring.

This compound's uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties, setting it apart from related compounds.

Properties

IUPAC Name

ethyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(13(2)10-24(16)19)11-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFWFCWHLFQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.